1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a methanesulfonyl group, and a chlorophenyl group
Properties
Molecular Formula |
C20H23ClN2O4S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-10-8-18(9-11-19)22-20(24)16-3-2-12-23(13-16)28(25,26)14-15-4-6-17(21)7-5-15/h4-11,16H,2-3,12-14H2,1H3,(H,22,24) |
InChI Key |
ZPKIMQZBSLKERV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methanesulfonyl chloride: Shares the methanesulfonyl and chlorophenyl groups but lacks the piperidine and carboxamide moieties.
N-(4-Methoxyphenyl)piperidine-3-carboxamide: Contains the piperidine and carboxamide groups but lacks the methanesulfonyl and chlorophenyl groups.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
